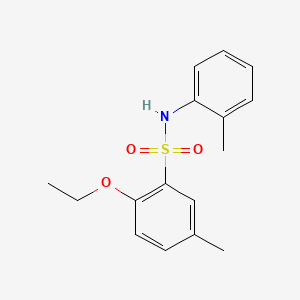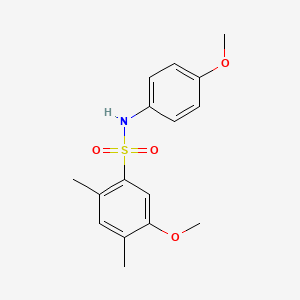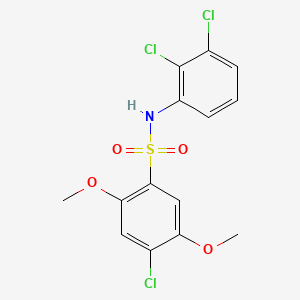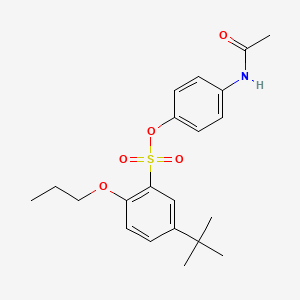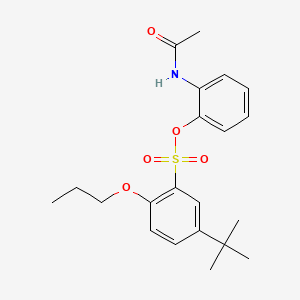
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as APS, is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of the nonsteroidal anti-inflammatory drug, Naproxen. APS is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents. It has been used in various research studies due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.
Mecanismo De Acción
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its ability to selectively inhibit COX-2 enzymes, which are involved in inflammation and pain, without affecting COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. However, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of research is the development of new analogs of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate that have improved solubility and bioavailability. Another area of research is the use of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in combination with other drugs to enhance its therapeutic effects. Finally, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate could be used as a starting point for the development of new drugs for the treatment of inflammation, pain, and cancer.
Métodos De Síntesis
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate can be synthesized through a multi-step process starting with the reaction of 2-acetamidophenol with tert-butyl bromide to form 2-acetamido-5-tert-butylphenol. This intermediate is then reacted with propyl magnesium bromide to form 2-acetamido-5-tert-butyl-2-propoxyphenol. Finally, the sulfonation of the phenol group is carried out using chlorosulfonic acid to form 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research studies due to its ability to inhibit the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
(2-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-11-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-7-9-17(18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSQJMSGMXCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

